molecular formula C20H23N5O4 B2813797 2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-00-7

2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2813797
CAS RN: 878719-00-7
M. Wt: 397.435
InChI Key: JXJZGQFKOQPVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Curcumin Derivatives

Curcumin derivatives, synthesized through modifications at the carbonyl group, exhibit enhanced biological and pharmacological activities. These activities include anti-cancer, anti-inflammatory, and antioxidant properties, making them significant in medicinal chemistry. The Schiff base, hydrazone, and oxime derivatives of curcumin and their metal complexes show potential for various therapeutic applications due to their higher potency in biological activities (Omidi & Kakanejadifard, 2020).

Imidazoquinolinamines: Immunomodulatory Effects

Imiquimod and its analogues are non-nucleoside imidazoquinolinamines that induce immune responses by activating cytokine production. Although not directly antiviral or antiproliferative in vitro, these compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo, suggesting their utility as topical agents for various cutaneous diseases (Syed, 2001).

Hydantoin Derivatives in Drug Discovery

Hydantoins are non-aromatic five-membered heterocycles with notable biological and pharmacological activities in therapeutic and agrochemical applications. They are essential in synthesizing non-natural amino acids and their conjugates with potential medical applications. The synthesis of hydantoins and their significance in drug discovery highlight their broad utility in developing new therapeutic agents (Shaikh et al., 2023).

PTP 1B Inhibitors Based on Thiazolidinedione Scaffold

2,4-Thiazolidinedione (TZD) scaffolds have been explored for their potential as PTP 1B inhibitors, which could manage insulin resistance associated with type 2 diabetes mellitus. The structural modifications of the TZD scaffold to design selective and potent PTP 1B inhibitors demonstrate the importance of scaffold-based drug design in addressing metabolic diseases (Verma, Yadav, & Thareja, 2019).

properties

IUPAC Name

2-(3-hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-7-15(29-4)14(10-12)25-13(2)11-24-16-17(21-19(24)25)22(3)20(28)23(18(16)27)8-5-9-26/h6-7,10-11,26H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJZGQFKOQPVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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